molecular formula C26H30Cl2N2 B12299875 Cinnarizine-d8 2HCl (piperazine-d8)

Cinnarizine-d8 2HCl (piperazine-d8)

Cat. No.: B12299875
M. Wt: 449.5 g/mol
InChI Key: LFZJFDJDYASRCA-FRESNEEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated form of cinnarizine, a compound known for its calcium channel blocking properties. This compound is often used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it useful in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnarizine-d8 2HCl (piperazine-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Biological Activity

Cinnarizine-d8 2HCl, a deuterated form of cinnarizine, is a compound of interest due to its potential therapeutic applications and unique pharmacological properties. Cinnarizine itself is primarily utilized for managing symptoms associated with vestibular disorders, such as vertigo and motion sickness. This article explores the biological activity of Cinnarizine-d8, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Cinnarizine acts primarily as a calcium channel blocker , inhibiting L-type and T-type voltage-gated calcium channels. This inhibition reduces the contraction of vascular smooth muscle cells, which can alleviate symptoms related to vestibular disorders . Additionally, cinnarizine exhibits significant affinity for various receptors:

  • Histamine Receptors : Cinnarizine is a potent inhibitor of the histamine H1 receptor (Ki = 47 nM) and H4 receptor (Ki = 7 nM), contributing to its antiemetic effects .
  • Dopamine Receptors : It shows inhibitory activity towards dopamine receptors D1, D2 (Ki = 13 nM), and D3 (IC50 = 252 nM), which may play a role in its effects on motion sickness .
  • Serotonin Receptors : Cinnarizine also interacts with serotonin 2 receptors, further supporting its complex pharmacological profile .

Pharmacokinetics

The pharmacokinetic properties of Cinnarizine-d8 are influenced by its deuterated structure, which may alter metabolic stability compared to the non-deuterated form. Research indicates that cinnarizine is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6. The elimination half-life varies significantly with age; for instance, it ranges from approximately 5.4 hours in children to about 13.5 hours in elderly patients .

Clinical Efficacy

A significant body of research has evaluated the efficacy of cinnarizine in treating vertigo and related symptoms. A prospective study involving 1,275 patients demonstrated:

  • A 61% reduction in mean vertigo score after treatment.
  • Marked improvements in associated symptoms such as nausea (84% reduction) and tinnitus (51% reduction).
  • Physicians rated overall efficacy as 'very much improved' or 'much improved' in 95% of cases .

Case Studies

  • Study on Vertigo Treatment :
    • Participants : 1,275 patients aged approximately 61 years.
    • Findings : The combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) significantly reduced vertigo symptoms over a median observation period of six weeks. Adverse effects were primarily non-serious and included somnolence and dry mouth .
  • Long-term Effects on Parkinsonism :
    • A study assessed the long-term effects of calcium-entry blockers like cinnarizine on parkinsonism in elderly patients. The findings suggested a potential link between chronic use and the development of parkinsonism symptoms, highlighting the need for careful monitoring in susceptible populations .

Summary Table: Biological Activity and Efficacy

Parameter Cinnarizine-d8 Cinnarizine (non-deuterated)
Calcium Channel Blocking YesYes
Histamine H1 Inhibition Ki = 47 nMKi = 47 nM
Dopamine D2 Inhibition Ki = 13 nMKi = 13 nM
Efficacy in Vertigo 61% reduction in symptomsSimilar efficacy
Common Side Effects Somnolence, dry mouthSomnolence, dry mouth

Properties

Molecular Formula

C26H30Cl2N2

Molecular Weight

449.5 g/mol

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

InChI

InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;;

InChI Key

LFZJFDJDYASRCA-FRESNEEUSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.